2-benzyl-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide
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Overview
Description
2-benzyl-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide is a synthetic organic compound that belongs to the class of amides It is characterized by a complex structure that includes a benzyl group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the piperidine derivative with a suitable carboxylic acid derivative, such as 3-methylbutanoic acid, under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-benzyl-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound can be used to study receptor-ligand interactions and the effects of structural modifications on biological activity.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 2-benzyl-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-benzyl-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide
- 3-benzyl-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide
- 2-benzyl-3-methyl-N-(1-propan-2-ylpiperidin-3-yl)butanamide
Uniqueness
This compound is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the benzyl group and the specific positioning of the methyl and piperidine groups contribute to its unique properties.
Properties
IUPAC Name |
2-benzyl-3-methyl-N-(1-propan-2-ylpiperidin-4-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c1-15(2)19(14-17-8-6-5-7-9-17)20(23)21-18-10-12-22(13-11-18)16(3)4/h5-9,15-16,18-19H,10-14H2,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTWGYKHFSLHGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC=CC=C1)C(=O)NC2CCN(CC2)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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